3-(4-Bromophenyl)-3-fluorobutanoicacid
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Overview
Description
3-(4-Bromophenyl)-3-fluorobutanoic acid is an organic compound that features a bromophenyl group and a fluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)-3-fluorobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluorobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorobutanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
4-Bromophenylacetic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(4-Bromophenyl)-3-fluorobutanoic acid is unique due to the presence of both bromophenyl and fluorobutanoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-fluorobutanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
PDWZDMYQRQZPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)Br)F |
Origin of Product |
United States |
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